

# Table: Safety and Tolerability of Bromhexine Hydrochloride

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## Compound Focus: Bromhexine Hydrochloride

CAS No.: 611-75-6

Cat. No.: S522077

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Category	Details	Frequency / Notes
	<p>  <b>Common Side Effects</b> [1] [2] [3]   Gastrointestinal: Nausea, vomiting, diarrhea, upper abdominal pain, dry mouth. Nervous System: Headache, dizziness, sweating. Skin: Rash, urticaria (hives), itching.   <math>\geq 1/1,000</math> to <math>&lt; 1/100</math> (Common to Uncommon) [1]; Typically mild and resolve without treatment [2].     <b>Serious Side Effects</b> [4] [2]   Severe skin reactions: Stevens-Johnson syndrome, toxic epidermal necrolysis, acute generalized exanthematous pustulosis. Severe allergic reactions (difficulty breathing).   Rare (e.g., <math>\leq 0.16</math> cases per million for severe skin issues) [4]; Require immediate medical attention [2].     <b>Contraindications</b> [2] [3]   Known hypersensitivity to bromhexine or any component of the formulation. Active gastric ulceration. Not recommended for children under 2 years of age.   Caution advised in patients with a history of gastric ulcers [2] [3].     <b>Precautions &amp; Warnings</b> [2] [3]   <b>Asthma</b>: May cause bronchospasm in sensitive individuals. <b>Renal/Hepatic Impairment</b>: Use with caution; reduced clearance may require monitoring or dose adjustment. <b>Impaired Cough Reflex</b>: Risk of mucus accumulation in patients unable to cough effectively.   Use under medical supervision in these populations.     <b>Use in Special Populations</b> [2]   <b>Pregnancy</b>: Safety not fully established; use only if clearly needed and prescribed. <b>Lactation</b>: Not recommended; can pass into breast milk. <b>Elderly</b>: Use with caution, especially if debilitated.   Risk-benefit assessment required.  </p>	

## Detailed Safety and Clinical Perspectives

For research and development purposes, a deeper analysis of the safety data and its context is essential.

- **Overall Safety Profile:** Bromhexine is characterized as a "well-tolerated and safe" drug with a long history of over-the-counter (OTC) use [1] [5]. Its low frequency of adverse reactions supports its favorable safety profile [4].
- **Clinical Trial Observations:** A 2022 randomized controlled trial noted that adverse reactions were "of low frequency" and consistent with the known side effect profile, primarily involving gastrointestinal symptoms. The study concluded that the drug was well-tolerated in patients with mild-to-moderate COVID-19 [1].
- **Drug Interactions:** A notable and potentially beneficial interaction is bromhexine's ability to enhance the penetration of certain antibiotics (e.g., amoxicillin, erythromycin, cefuroxime) into bronchial secretions [2] [5]. However, it should not be combined with cough suppressants, as this could lead to dangerous mucus accumulation in the airways [2] [3].

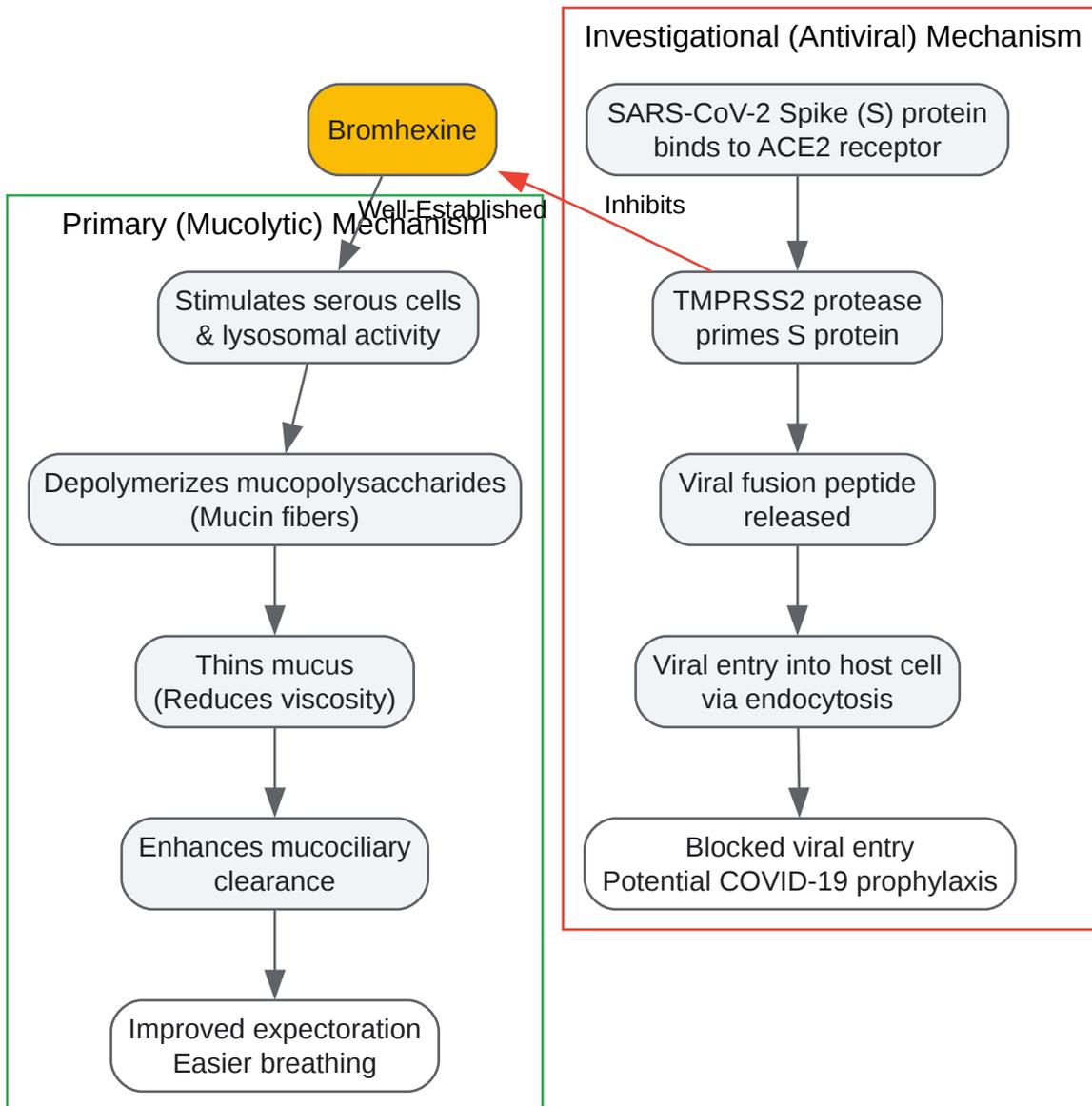
## Experimental Protocols for Reference

To support your own research design, here are methodologies from key studies on bromhexine.

- **In Vitro Antiviral Efficacy Protocol (as referenced in clinical studies):** A 2022 clinical trial was based on the premise that bromhexine inhibits the host cell's transmembrane protease serine 2 (TMPRSS2), which is used by SARS-CoV-2 for cellular entry [1]. The **methodology** involved a randomized, open-label, multicenter design. Patients with mild-to-moderate COVID-19 were assigned to receive either bromhexine plus standard of care (SOC) or SOC alone. The primary endpoint was the reduction in viral load, measured via RT-qPCR of saliva samples at baseline and day 4 [1]. This study ultimately found that bromhexine did not significantly outperform SOC in reducing viral load [1].
- **Pharmacokinetic Study Protocol (Animal Model):** A 2024 study investigated the pharmacokinetics of bromhexine in broilers. The **methodology** used a randomized, parallel-controlled design. Animals received a single dose of **bromhexine hydrochloride** (2.5 mg/kg body weight) either intravenously (IV) or orally (PO). Blood samples were collected at predetermined times, and plasma concentrations were determined using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). Pharmacokinetic parameters were calculated via non-compartmental analysis [6].

## Mechanism of Action and Signaling Pathways

Bromhexine's primary and investigational mechanisms can be visualized through the following pathways. The diagram below illustrates its dual mechanisms: a well-established mucolytic effect and a theorized antiviral effect via TMPRSS2 inhibition.



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Bromhexine's primary mechanism involves altering mucus production and clearance [7] [5]. It stimulates serous cells in the bronchial mucosa and enhances lysosomal activity, leading to the breakdown of acid

mucopolysaccharide fibers in mucus. This action results in thinner, less viscous sputum and promotes ciliary activity, ultimately improving mucus transport and expectoration [2] [5].

An investigational mechanism involves the potential inhibition of TMPRSS2. As illustrated, by blocking this protease, bromhexine may prevent the priming of the SARS-CoV-2 spike protein, thereby theoretically interrupting viral entry into host cells [4] [7]. However, one clinical study noted that bromhexine's slight antiviral activity in cells lacking TMPRSS2 suggests other mechanisms may be involved [1].

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